REACTION_CXSMILES
|
N(C(C)C)C(C)C.[Li]CCCC.[Cl:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[N:15]=1.B(OC(C)C)(OC(C)C)[O:22]C(C)C.[OH-].[Na+].OO>C1COCC1.O>[Cl:13][C:14]1[N:15]=[C:16]([F:20])[C:17]([OH:22])=[CH:18][CH:19]=1 |f:4.5|
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
700 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1)F
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Name
|
|
Quantity
|
1.3 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1221 mL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
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Name
|
|
Quantity
|
620 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
the solution was stirred for 10 min at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to −78° C.
|
Type
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CUSTOM
|
Details
|
the internal temperature below −60° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for an additional hour
|
Type
|
CUSTOM
|
Details
|
the internal temperature below −60° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was warmed to RT
|
Type
|
STIRRING
|
Details
|
stirred over night
|
Type
|
STIRRING
|
Details
|
the mixture was stirred vigorously
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
STIRRING
|
Details
|
stirred over night (
|
Type
|
TEMPERATURE
|
Details
|
the internal temperature increased slowly from 5 to 60° C.)
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with ice and 4N HCl until pH of the mixture
|
Type
|
ADDITION
|
Details
|
EtOAc (5 L) was added
|
Type
|
STIRRING
|
Details
|
stirred well
|
Type
|
CUSTOM
|
Details
|
After phase separation
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc (1.5 L×2)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=N1)F)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |